molecular formula C7H16Cl2N2O2 B077508 Diethyl malonimidate dihydrochloride CAS No. 10344-69-1

Diethyl malonimidate dihydrochloride

Cat. No. B077508
CAS RN: 10344-69-1
M. Wt: 194.66 g/mol
InChI Key: TWUQXVGHXWRUBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diethyl malonimidate dihydrochloride is synthesized from reactions involving malonodiamidines. For example, the reaction between diethyl malonodiimidate dihydrochloride and N-methylethylenediamine in ethanol yields an N,N'-bridged malonodiamidine salt, demonstrating the compound's utility in bridging nitrogen-containing salts (Meyer, 1981). This synthesis process highlights the compound's role in forming complex nitrogen-rich structures.

Molecular Structure Analysis

The molecular structure of diethyl malonimidate dihydrochloride facilitates its involvement in various chemical reactions. Its structure allows for the formation of crosslinkages between different molecules, such as in the case of the cross-linking of ribosomal subunits in Escherichia coli, demonstrating its bifunctional nature (Nakamura & Wada, 1973).

Chemical Reactions and Properties

Diethyl malonimidate dihydrochloride participates in condensation reactions with α,β-unsaturated carbonyl compounds leading to the formation of diazepines. These reactions highlight the compound's role in synthesizing complex heterocyclic compounds (Meyer, 1981).

Physical Properties Analysis

While specific papers detailing the physical properties of diethyl malonimidate dihydrochloride were not identified in this search, the physical properties of such compounds generally include solubility in common organic solvents and stability under standard storage conditions.

Chemical Properties Analysis

The chemical properties of diethyl malonimidate dihydrochloride, such as its reactivity with N-methylethylenediamine and its ability to undergo hydrolysis under specific conditions to yield hydrochloride salts, are crucial for its application in synthesis reactions (Meyer, 1981).

Scientific Research Applications

  • Ribosome Research in Escherichia coli : Diethyl malonimidate dihydrochloride was found to induce crosslinkage between the two subunits of the 70S ribosome in Escherichia coli, affecting its dissociation into 50S and 30S particles (Nakamura & Wada, 1973).

  • Chemical Synthesis and Reactions : It is used in the synthesis and condensation reactions of organic compounds, highlighting its role in the development of complex chemical structures (Meyer, 1981).

  • Ligand Synthesis : This compound is used in the synthesis and characterization of specific ligands and their complexes, which are crucial in the field of coordination chemistry (Land et al., 2018).

  • Cyclocondensation Reactions : Diethyl malonimidate dihydrochloride plays a role in cyclocondensation reactions, contributing to the synthesis of heterocyclic compounds (Stadlbauer et al., 2001).

  • Chiral Ligand Synthesis : It's utilized in the synthesis of chiral bisoxazoline ligands, which are important in various asymmetric synthesis processes (Hofstra, DeLano, & Reisman, 2020).

  • Synthesis of Psychotropic Agents : This chemical is involved in the synthesis of novel psychotropic agents, demonstrating its potential in pharmaceutical research (Orzalesi et al., 1977).

  • Antiseptic Applications : While not directly related to diethyl malonimidate dihydrochloride, its structurally similar compound, octenidine dihydrochloride, is used in antiseptics, highlighting the potential for similar applications (Hübner, Siebert, & Kramer, 2010).

  • Sustainable Solvent Applications : In sustainable solvent applications, derivatives of malononitriles, which are related to diethyl malonimidate dihydrochloride, have been explored (Castro‐Osma et al., 2015).

Safety And Hazards

Diethyl malonimidate dihydrochloride is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Diethyl malonimidate dihydrochloride may be used in the preparation of chiral bis (oxazoline) ligands . It may also be used in the preparation of intramolecularly cross-linked urokinase . These applications suggest potential future directions for the use of this compound in various chemical reactions.

properties

IUPAC Name

diethyl propanediimidate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2ClH/c1-3-10-6(8)5-7(9)11-4-2;;/h8-9H,3-5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUQXVGHXWRUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC(=N)OCC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065043
Record name Propanediimidic acid, diethyl ester, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl malonimidate dihydrochloride

CAS RN

10344-69-1
Record name Diethyl malonimidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010344691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanediimidic acid, 1,3-diethyl ester, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanediimidic acid, diethyl ester, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanediimidic acid, 1,3-diethyl ester hydrochloride (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl malonimidate dihydrochloride
Reactant of Route 2
Diethyl malonimidate dihydrochloride
Reactant of Route 3
Diethyl malonimidate dihydrochloride

Citations

For This Compound
55
Citations
WJ Fanshawe, VJ Bauer, EF Ullman… - The Journal of Organic …, 1964 - ACS Publications
… (0.02 mole) of diethylmalonimidate dihydrochloride,212.0 g. (0.099mole) of phenethylamine, and 0.099 mole of ammonia in 300 ml. of anhydrous ethanol was stirred at room …
Number of citations: 22 pubs.acs.org
Y Nakamura, A Wada - Biochemical and Biophysical Research …, 1973 - Elsevier
Abstract Treatment of the 70S ribosome from Escherichia coli with diethyl malonimidate dihydrochloride, a bifunctional imidoester, was found to result in the formation of crosslinkage …
Number of citations: 4 www.sciencedirect.com
JL Hofstra, TJ DeLano, SE Reisman - Organic syntheses; an …, 2020 - ncbi.nlm.nih.gov
… -1-amino-2-indanol, diethyl malonimidate dihydrochloride, dichloromethane, anhydrous sodium … Diethyl malonimidate dihydrochloride (<5% ammonium chloride) was purchased from …
Number of citations: 6 www.ncbi.nlm.nih.gov
A Dutton, M Adams, SJ Singer - Biochemical and biophysical research …, 1966 - Elsevier
Bifunctional small molecule reagents have been important in the study of a number of problems in protein chemistry (cf.Wold, 1961, Wold, 1961 a, b;Zahn and Meienhofer, 1958;Singer, …
Number of citations: 123 www.sciencedirect.com
TE Stevens - The Journal of Organic Chemistry, 1964 - ACS Publications
… (0.02 mole) of diethylmalonimidate dihydrochloride,212.0 g. (0.099mole) of phenethylamine, and 0.099 mole of ammonia in 300 ml. of anhydrous ethanol was stirred at room …
Number of citations: 53 pubs.acs.org
Y Grell, N Demirel, K Harms, E Meggers - Organometallics, 2019 - ACS Publications
… ) ligands were easily prepared via a single-step procedure starting from readily available β-amino alcohols and symmetrically disubstituted diethyl malonimidate dihydrochloride. We …
Number of citations: 12 pubs.acs.org
B Ramalingam, M Neuburger, A Pfaltz - Synthesis, 2007 - thieme-connect.com
… The bis(imidazolines) 5a-g were synthesized (Scheme [4] ) in one step from the corresponding chiral diamines by the condensation with diethyl malonimidate dihydrochloride in …
Number of citations: 25 www.thieme-connect.com
K Yokoigawa, K Tanizawa, K Soda - Agricultural and biological …, 1989 - Taylor & Francis
… IS ) Bis-imidoesters (dimethyl suberimidate dihydrochloride, DMS; dimethyl adipimidate dihydrochloride, DMA; and diethyl malonimidate dihydrochloride, DEM) were obtained from …
Number of citations: 8 www.tandfonline.com
BW Morrissey, RR Stromberg - Journal of Colloid and Interface Science, 1974 - Elsevier
… Table II lists the results for three such modifications, diethyl malonimidate dihydrochloride crosslinking, heat denaturation at 66C, and thioglycollic acid reduction. It is clear that the …
Number of citations: 233 www.sciencedirect.com
SC Kapper, A Ponnekanti, J Schaab, T Li… - Journal of …, 2023 - Elsevier
… Diethyl malonimidate dihydrochloride was purchased from Sigma-Aldrich and used without further purification. Tetrahydrofuran (THF) was dried using a dry solvent system from Glass …
Number of citations: 0 www.sciencedirect.com

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